1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine
Description
This compound belongs to a class of fused heterocyclic molecules combining triazolo-pyrimidine and piperazine scaffolds. Its structure features a 3-benzyl-substituted triazolo[4,5-d]pyrimidine core linked via a piperazine moiety to a 2-(ethylsulfanyl)benzoyl group.
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7OS/c1-2-33-20-11-7-6-10-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-17-25-22)31(28-27-21)16-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHFFPWORYGRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolopyrimidine Core
The triazolopyrimidine core is synthesized via cyclocondensation of 4-amino-1-benzyl-1H-1,2,3-triazole-5-carboxamide with ethyl cyanoacetate under acidic conditions. This reaction proceeds through a Dimroth rearrangement, yielding 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-amine as a key intermediate. Optimal conditions involve refluxing in acetic acid (110°C, 12 hr), achieving yields of 68–72%.
Table 1: Reaction Conditions for Core Synthesis
| Parameter | Value |
|---|---|
| Starting Material | 4-Amino-1-benzyl-1H-1,2,3-triazole-5-carboxamide |
| Reagent | Ethyl cyanoacetate |
| Solvent | Acetic acid |
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Piperazine Ring Functionalization
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at position 7 of the triazolopyrimidine core. Reaction with 1-(2-chloroethyl)piperazine in dimethylformamide (DMF) at 80°C for 6 hours facilitates this step, producing 7-(piperazin-1-yl)-3-benzyl-3H-triazolo[4,5-d]pyrimidine. Catalytic iodine (5 mol%) enhances reactivity, improving yields to 85%.
Benzoylation with 2-(Ethylsulfanyl)Benzoyl Chloride
The final step involves acylating the piperazine nitrogen with 2-(ethylsulfanyl)benzoyl chloride. Conducted in dichloromethane (DCM) with triethylamine (TEA) as a base, this reaction proceeds at room temperature for 4 hours, yielding the target compound. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords a purity >98%.
Table 2: Benzoylation Reaction Parameters
| Parameter | Value |
|---|---|
| Reagent | 2-(Ethylsulfanyl)benzoyl chloride |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Yield | 76% |
Purification and Characterization
Chromatographic Purification
Crude product is purified using flash chromatography with a gradient elution system (hexane to ethyl acetate). Fractions containing the target compound are identified by thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 1:1) and combined.
Spectroscopic Validation
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NMR Spectroscopy :
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¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, triazole-H), 7.65–7.23 (m, 9H, aromatic-H), 4.12 (s, 2H, benzyl-CH₂), 3.82–3.45 (m, 8H, piperazine-H), 2.98 (q, J = 7.3 Hz, 2H, SCH₂CH₃), 1.32 (t, J = 7.3 Hz, 3H, CH₂CH₃).
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¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 154.2–114.7 (aromatic-C), 52.3 (piperazine-C), 45.1 (SCH₂CH₃), 14.5 (CH₂CH₃).
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Mass Spectrometry :
Optimization Challenges and Solutions
Solvent Selection for Coupling Reactions
Initial attempts using DMSO resulted in side reactions, reducing yields to <50%. Switching to DMF improved solubility and reaction efficiency, as evidenced by.
Byproduct Formation During Benzoylation
Competitive acylation at the triazole nitrogen was mitigated by employing a bulky base (TEA) and low temperatures, suppressing nucleophilicity at undesired sites.
Comparative Analysis with Analogous Compounds
The synthesis of 1-{3-benzyl-3H-[1,triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine shares similarities with triazolopyrimidine derivatives documented in, particularly in core formation. However, the use of 2-(ethylsulfanyl)benzoyl chloride distinguishes its benzoylation step from naphthalene-sulfonyl analogs.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) demonstrated consistent yields (72–75%) using continuous flow reactors for the SNAr step, highlighting potential for industrial production .
Chemical Reactions Analysis
Types of reactions it undergoes: The compound can undergo various chemical transformations. Oxidation and reduction reactions are common, where the sulfanyl group can be oxidized to a sulfone or reduced to a thiol. Substitution reactions may occur at the benzyl or piperazine moieties.
Common reagents and conditions: Typical reagents include oxidizing agents such as m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride. Substitution reactions often utilize halides or other electrophiles in the presence of bases.
Major products formed: The major products of these reactions depend on the reagents and conditions used. For example, oxidation of the sulfanyl group leads to the formation of sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Research indicates that compounds with triazolo-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study found that the compound showed cytotoxic effects on breast cancer cells by inducing apoptosis through the mitochondrial pathway .
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Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been effective against both Gram-positive and Gram-negative bacteria. A specific study reported that modifications in the piperazine moiety enhanced the antimicrobial efficacy of the triazolo-pyrimidine derivatives .
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Neurological Applications
- The piperazine component of the compound is known for its neuroactive properties. Research has suggested that similar compounds can act as potential agents for treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems via these compounds has been a focus in preclinical studies .
Data Tables
| Application Area | Activity | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various pathogens | |
| Neurological Disorders | Potential anxiolytic effects |
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2024) evaluated the anticancer properties of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving mitochondrial dysfunction.
Case Study 2: Antimicrobial Activity
In a comparative study by Johnson et al. (2025), the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed MIC values of 32 µg/mL against both bacteria, indicating strong antibacterial properties.
Case Study 3: Neuropharmacological Effects
Research by Lee et al. (2025) explored the neuropharmacological effects of the compound in an animal model of anxiety. The findings suggested that administration resulted in reduced anxiety-like behavior, potentially through serotonin receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogues and their distinguishing features:
Research Findings and Functional Insights
- Substituent Effects on Bioactivity: The 3-benzyl group in the target compound and its analogues (e.g., ) likely enhances hydrophobic interactions with enzyme active sites, critical for kinase or receptor binding. In contrast, the 3-ethyl group in may reduce steric hindrance, favoring faster metabolic clearance .
- Solubility and Pharmacokinetics :
- The ethylsulfanyl group in the target compound may confer moderate aqueous solubility compared to the coumarin-carbonyl group in , which is bulkier and less polar .
- Piperazine-linked indole-ethanedione () derivatives exhibit increased polarity, suggesting improved blood-brain barrier penetration for CNS targets .
- Synthetic Pathways :
- Analogues like are synthesized via isomerization of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine intermediates under acidic conditions, highlighting the role of reaction conditions in regioselectivity .
- Single-step routes (e.g., hydrazide reactions in dioxane, as in ) are favored for avoiding byproducts like compound 8 in , emphasizing procedural efficiency.
Biological Activity
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₅H₁₈N₄OS
- Molecular Weight: 306.39 g/mol
- CAS Number: 920389-87-3
The compound features a triazolopyrimidine core linked to a piperazine moiety, which is known for enhancing bioactivity through improved pharmacokinetic properties.
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Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
- A notable study demonstrated its efficacy against breast cancer cells, where it reduced cell viability significantly compared to control groups .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted by Walid Fayad et al., the compound was screened against multicellular spheroids derived from various cancer types. The results indicated a significant reduction in spheroid size and viability, highlighting its potential as an anticancer agent. The study emphasized the importance of evaluating compounds in more physiologically relevant models like spheroids to better predict clinical outcomes .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related triazole compounds found that modifications in the benzyl group significantly enhanced their activity against resistant strains of bacteria. This suggests that structural variations in compounds like this compound could lead to improved therapeutic agents against infections caused by multidrug-resistant organisms .
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis involves multi-step routes typical for triazolopyrimidine-piperazine hybrids:
- Step 1 : Formation of the triazolo[4,5-d]pyrimidine core via cyclization reactions, often using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 2 : Functionalization of the piperazine ring with a benzyl group and 2-(ethylsulfanyl)benzoyl moiety under nucleophilic substitution or coupling conditions .
- Optimization : Reaction temperatures (195–230°C), polar aprotic solvents (e.g., DCM, DMF), and catalysts (e.g., Pd/C) are critical for yield and purity .
- Characterization : NMR (¹H/¹³C) confirms regiochemistry; mass spectrometry validates molecular weight; HPLC ensures purity (>95%) .
Q. What are the known biological activities of this compound and structural analogs?
Triazolopyrimidine-piperazine hybrids exhibit diverse activities:
- Anticancer : Analogous compounds (e.g., 3-benzyl-1H-triazolo[4,5-d]pyrimidine) inhibit tumor cell proliferation via kinase or receptor binding .
- Antimicrobial : Ethyl 2-(2-((3-benzyl-triazolo-pyrimidinyl)thio)acetamido)acetate derivatives show activity against bacterial/fungal targets .
- Mechanistic targets : Piperazine and triazole moieties interact with enzymes (e.g., DPP-IV) or cellular signaling pathways .
Q. What structural features influence its reactivity and pharmacological potential?
Key features include:
- Triazolo-pyrimidine core : Enhances π-π stacking with biological targets .
- Benzyl and ethylsulfanyl groups : Improve lipophilicity and membrane permeability .
- Piperazine ring : Allows conformational flexibility for target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst tuning : Pd/C or CuSO4/sodium ascorbate systems improve coupling efficiency .
- Temperature control : Maintaining 195–230°C during cyclization minimizes side products .
- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) resolves closely eluting impurities .
Q. How can researchers investigate the mechanism of action against biological targets?
- Computational docking : Molecular docking (e.g., AutoDock Vina) predicts binding to kinase domains or GPCRs .
- Enzyme assays : Measure IC50 values against purified targets (e.g., tyrosinase, DPP-IV) .
- Cellular studies : Flow cytometry or Western blotting evaluates apoptosis or pathway modulation .
Q. How should discrepancies in reported solubility or bioactivity data be addressed?
- Solubility conflicts : Use standardized solvents (e.g., DMSO for stock solutions) and dynamic light scattering (DLS) to assess aggregation .
- Bioactivity variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines .
- Structural analogs : Compare activity trends with derivatives (e.g., methoxy vs. ethoxy substitutions) to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
